molecular formula C16H18N4O2 B6440075 2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2549026-51-7

2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine

Cat. No. B6440075
CAS RN: 2549026-51-7
M. Wt: 298.34 g/mol
InChI Key: LJCLIRHPOCTNGE-UHFFFAOYSA-N
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Description

The compound “2-[1-(5-methyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine” is a complex organic molecule. It contains an oxazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The oxazole ring is known to exhibit strong antibacterial and antifungal activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with an oxazole ring attached to a pyridine ring through a carbon chain. The oxazole ring contains a carbonyl group, which could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The oxazole ring in the compound is known to participate in various chemical reactions. For instance, direct arylation of oxazoles has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Future Directions

The future research directions could involve exploring the biological activities of this compound, given the known activities of similar oxazole-containing compounds. Additionally, developing efficient synthesis methods for this compound could be another area of interest .

properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-11-13(8-18-22-11)16(21)20-7-5-12-9-19(10-14(12)20)15-4-2-3-6-17-15/h2-4,6,8,12,14H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCLIRHPOCTNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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